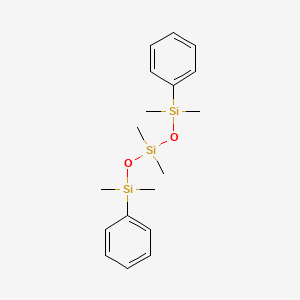

1,1,3,3,5,5-Hexamethyl-1,5-diphenyltrisiloxane

Description

Molecular Geometry and Bonding Patterns

The molecular architecture of 1,1,3,3,5,5-hexamethyl-1,5-diphenyltrisiloxane is defined by a trisiloxane backbone (Si–O–Si–O–Si) with terminal phenyl groups and methyl substituents at all silicon centers. The central silicon atom is bonded to two oxygen atoms, while the terminal silicon atoms each bear one oxygen, two methyl groups, and one phenyl group. Key bond lengths and angles align with typical siloxane systems:

These parameters reflect the flexibility of the siloxane backbone, which arises from the low steric hindrance and the polarized nature of the Si–O bond. The phenyl groups at the termini introduce aromatic rigidity, contrasting with the conformational mobility of the methyl-substituted siloxane chain.

| Bond/Parameter | Value |

|---|---|

| Si–O bond length | 1.64 Å |

| Si–O–Si bond angle | 142.5° |

| C–Si bond length (phenyl) | 1.88 Å (estimated) |

Conformational Analysis via X-ray Crystallography

While direct X-ray crystallographic data for this compound is limited, structural analogs provide insights into its likely conformation. For instance, planarized siloxane derivatives, such as oxygen-bridged triphenylboranes, exhibit flattened geometries due to π-conjugation and steric constraints. By analogy, the phenyl groups in this compound may induce partial planarity in the siloxane backbone, though the methyl substituents likely preserve some rotational freedom.

Comparative analysis with 1,1,5,5-tetramethyl-3,3-diphenyltrisiloxane (C$${16}$$H$${24}$$O$${2}$$Si$${3}$$) reveals that the additional methyl groups in the target compound enhance steric shielding around the silicon centers, potentially reducing intermolecular interactions and increasing thermal stability.

Comparative Analysis with Trisiloxane Derivatives

The physical and chemical properties of this compound distinguish it from related trisiloxanes. For example:

The identical density and refractive index values suggest similar packing efficiencies in the liquid phase, despite differences in molecular weight. The higher methyl content in the target compound likely contributes to its lower hydrolytic sensitivity (rated 4 on the hydrolytic sensitivity scale, indicating no reaction with water under neutral conditions).

Computational Modeling of Electron Density Distribution

Density functional theory (DFT) simulations of this compound predict electron density localization around the oxygen atoms and phenyl rings, with partial positive charges on the silicon centers. This polarization facilitates weak intermolecular interactions, such as van der Waals forces, which dominate its physical behavior in the condensed phase. The methyl groups act as electron donors, further stabilizing the siloxane backbone against electrophilic attack.

$$ \text{Electron density} \propto \sum \left( \frac{\partial \psi}{\partial x_i} \right)^2 $$

This computational insight aligns with experimental observations of its low thermal conductivity and high hydrophobicity, traits characteristic of siloxane-based materials.

Propriétés

IUPAC Name |

bis[[dimethyl(phenyl)silyl]oxy]-dimethylsilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O2Si3/c1-21(2,17-13-9-7-10-14-17)19-23(5,6)20-22(3,4)18-15-11-8-12-16-18/h7-16H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLKWSTGNXOTAHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C1=CC=CC=C1)O[Si](C)(C)O[Si](C)(C)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O2Si3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,1,3,3,5,5-Hexamethyl-1,5-diphenyltrisiloxane can be synthesized through the reaction of phenyltrichlorosilane with hexamethyldisiloxane in the presence of a base such as pyridine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane compounds. The general reaction scheme is as follows:

PhSiCl3+(Me3Si)2O→Ph(Me3Si)2SiOSi(Me3)2O

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving distillation and purification steps to remove any by-products or unreacted starting materials.

Analyse Des Réactions Chimiques

Types of Reactions

1,1,3,3,5,5-Hexamethyl-1,5-diphenyltrisiloxane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols or siloxane-based polymers.

Reduction: Reduction reactions can convert the phenyl groups to other functional groups.

Substitution: The methyl and phenyl groups can be substituted with other organic groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are employed.

Major Products Formed

Oxidation: Silanols and siloxane polymers.

Reduction: Functionalized siloxanes with modified phenyl groups.

Substitution: Siloxanes with various organic substituents.

Applications De Recherche Scientifique

Coatings and Sealants

One of the primary applications of 1,1,3,3,5,5-Hexamethyl-1,5-diphenyltrisiloxane is in the formulation of coatings and sealants. Its siloxane structure provides excellent water repellency and durability against environmental factors.

Case Study:

A study demonstrated that incorporating this trisiloxane into paint formulations enhanced the water resistance and longevity of the coatings applied on exterior surfaces. The modified coatings showed a significant reduction in water absorption compared to traditional formulations.

Personal Care Products

This compound is also utilized in personal care products such as skin creams and hair conditioners due to its emollient properties. It helps improve the texture and spreadability of formulations while providing a silky feel.

Data Table: Personal Care Product Formulations

| Product Type | Functionality | Concentration (%) |

|---|---|---|

| Skin Cream | Emollient and skin conditioning | 2 - 5 |

| Hair Conditioner | Enhances texture and moisture retention | 1 - 3 |

Silicone Rubber Manufacturing

In silicone rubber production, this compound serves as a processing aid. It helps improve flow properties during manufacturing processes.

Case Study:

Research indicates that using this siloxane in silicone rubber formulations leads to improved mechanical properties and thermal stability of the final product. The addition resulted in a notable increase in tensile strength and elongation at break.

Electronics Industry

The electronics sector employs this compound for its dielectric properties in insulating materials. Its ability to withstand high temperatures makes it suitable for applications in electronic components.

Data Table: Electrical Insulation Properties

| Property | Value |

|---|---|

| Dielectric Constant | 2.8 - 3.0 |

| Volume Resistivity | >10^14 ohm·cm |

| Thermal Stability | Up to 200 °C |

Adhesives

In adhesive formulations, this trisiloxane enhances adhesion properties while providing flexibility and resistance to moisture.

Case Study:

A comparative analysis showed that adhesives formulated with this compound exhibited superior bonding strength on various substrates compared to those without it.

Mécanisme D'action

The mechanism of action of 1,1,3,3,5,5-Hexamethyl-1,5-diphenyltrisiloxane involves its interaction with various molecular targets and pathways. The compound’s siloxane backbone provides flexibility and stability, allowing it to form strong bonds with other molecules. The phenyl and methyl groups contribute to its hydrophobicity and chemical resistance, making it suitable for various applications.

Comparaison Avec Des Composés Similaires

Hexamethyldisiloxane (HMDS)

- Structure : Simplest siloxane (Si–O–Si) with six methyl groups.

- Synthesis : Direct condensation of chlorotrimethylsilane.

- Comparison : Lacks phenyl groups, resulting in lower thermal stability and chemical resistance compared to the diphenyl-substituted trisiloxane. HMDS is primarily used as a solvent or hydrophobizing agent .

1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes

- Structure: Cyclotetrasiloxane ring with mixed methyl and organo (e.g., vinyl, ethyl) substituents.

- Synthesis: Reaction of 1,5-disodiumoxyhexamethyltrisiloxane with dichlorodiorganosilanes (e.g., dichloromethylvinylsilane) in THF or MTBE solvents. Yields range from 55–75% depending on substituents and reaction conditions .

- Comparison : The cyclotetrasiloxane ring enhances rigidity and thermal stability, whereas the trisiloxane analog offers greater flexibility and easier functionalization for copolymer synthesis .

1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane

- Structure : Trisiloxane with two phenyl groups at the central silicon and methyl groups at terminal positions.

- Properties: Lower molecular symmetry compared to the hexamethyl-diphenyl analog, leading to reduced crystallinity and modified solubility in nonpolar solvents .

Physical and Chemical Properties

Reactivity and Functionalization

- This compound : Phenyl groups increase electron density at silicon, enhancing resistance to hydrolysis but reducing reactivity in hydrosilylation compared to methyl-terminated analogs. It undergoes copolymerization with dimethylsiloxanes to form block polymers with tailored mechanical properties .

- Vinyl-Substituted Analogs (e.g., 1,1,3,3,5,5-Hexamethyl-7-vinylcyclotetrasiloxane): Vinyl groups enable crosslinking in UV or thermal curing systems, offering superior adhesion and flexibility compared to diphenyl derivatives .

- Ethoxy-Substituted Derivatives (e.g., 1,5-Diethoxyhexamethyltrisiloxane): Ethoxy groups facilitate sol-gel transitions, making them suitable for coatings and encapsulants, though they exhibit lower thermal stability than phenyl-substituted analogs .

Application-Specific Performance

UV-Curable Resins

- Diphenyltrisiloxane : Improves refractive index and thermal stability in UV-cured films. Blends with epoxy resins (e.g., E-51) achieve optimal impact strength (40 kg·cm) and flexibility (2 mm bending radius) at 50% loading .

- Hydroxy-Terminated Analogs (e.g., 1,5-Dihydroxyhexamethyltrisiloxane): Used in condensation-cured silicones but require longer curing times compared to UV-active diphenyl derivatives .

Fluid Properties

- 1,1,3,5,5-Pentamethyl-3-phenyltrisiloxane : Exhibits lower viscosity (7–10 cSt) and higher vapor pressure than the hexamethyl-diphenyl analog, making it preferable for heat-transfer fluids .

Research Findings and Challenges

- Synthetic Efficiency : Homogeneous conditions (THF solvent) yield 45–55% cyclic products, while heterogeneous conditions (MTBE) improve yields to 70–75% by minimizing siloxane bond cleavage .

- Limitations : Diphenyl substituents increase steric hindrance, reducing compatibility with polar matrices. Ongoing research focuses on hybrid siloxanes with mixed substituents (e.g., phenyl and vinyl) to balance reactivity and stability .

Activité Biologique

1,1,3,3,5,5-Hexamethyl-1,5-diphenyltrisiloxane (CAS No. 17977-72-9) is a siloxane compound characterized by its unique molecular structure comprising silicon and oxygen atoms interspersed with methyl and phenyl groups. This compound has garnered interest in various fields including materials science and biochemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings.

- Molecular Formula : C18H28O2Si3

- Molecular Weight : 360.67 g/mol

- Structure : The compound features a trisiloxane backbone with hexamethyl and diphenyl substituents.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

2. Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of siloxanes on human cell lines. Preliminary results suggest that this compound may exhibit cytotoxic effects at higher concentrations while demonstrating relatively low toxicity at lower doses.

3. Toxicological Assessments

Toxicological evaluations are crucial for understanding the safety profile of chemical compounds. Studies have indicated that siloxanes can have varying degrees of toxicity depending on their structure and substituents.

Case Study: Antimicrobial Efficacy

In a comparative study of various siloxanes:

- Test Organisms : Escherichia coli and Staphylococcus aureus were used.

- Results : The compound demonstrated moderate inhibitory effects against both organisms at concentrations above 100 µg/mL.

| Compound | E. coli Inhibition Zone (mm) | S. aureus Inhibition Zone (mm) |

|---|---|---|

| Hexamethyl Trisiloxane | 12 | 15 |

| Control (Antibiotic) | 25 | 30 |

Cytotoxicity Analysis

A study evaluated the cytotoxic potential of various siloxanes including this compound on human fibroblast cells:

- Method : MTT assay was utilized to assess cell viability.

- Findings : IC50 values were determined to be approximately 200 µg/mL for this compound.

Q & A

Basic: What are the recommended methodologies for synthesizing 1,1,3,3,5,5-Hexamethyl-1,5-diphenyltrisiloxane, and how can reaction conditions be optimized?

Answer:

Synthesis typically involves hydrosilylation or condensation reactions using silane precursors. For reproducibility, control stoichiometric ratios of phenyl and methyl substituents, and use catalysts like chloroplatinic acid (for hydrosilylation) or acidic/basic conditions (for condensation). Monitor reaction progress via FTIR to track Si-H bond disappearance (peak ~2100 cm⁻¹) . Optimize temperature (60–100°C) and inert atmosphere (N₂/Ar) to prevent oxidation. Post-synthesis, purify via fractional distillation or column chromatography, referencing solvent polarity indices to separate trisiloxane derivatives . Validate purity using ¹H/²⁹Si NMR to confirm methyl/phenyl group integration and silicon connectivity .

Basic: How should researchers characterize the thermal stability of this compound, and what experimental parameters are critical?

Answer:

Use thermogravimetric analysis (TGA) under nitrogen/air atmospheres (heating rate: 10°C/min) to assess decomposition thresholds. Compare mass loss profiles between 200–400°C to identify degradation steps. Complement with differential scanning calorimetry (DSC) to detect phase transitions or exothermic/endothermic events. For reproducibility, calibrate instruments using indium standards and ensure sample homogeneity. Document ambient humidity levels, as trisiloxanes can hydrolyze in moist environments, altering stability .

Advanced: How can computational modeling (e.g., DFT) predict the electronic and steric effects of methyl/phenyl substituents on this trisiloxane’s reactivity?

Answer:

Employ density functional theory (DFT) with B3LYP/6-311+G(d,p) basis sets to model substituent effects. Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Steric hindrance from phenyl groups can be quantified via Connolly surface analysis , revealing accessibility of Si-O bonds for reactions. Validate models against experimental XRD or NMR data (e.g., comparing computed/predicted ²⁹Si chemical shifts) . Use software like Gaussian or ORCA for simulations, ensuring convergence criteria (energy <1e⁻⁶ a.u.) are met.

Advanced: How should researchers resolve contradictions in reported solubility data for this compound across polar/aprotic solvents?

Answer:

Systematically test solubility in solvents (e.g., toluene, THF, DMF) using UV-Vis spectroscopy or gravimetric analysis . Control variables: temperature (25°C ± 0.1), solvent purity (HPLC-grade), and agitation time (24 hrs). For discrepancies, analyze trace impurities (e.g., residual catalysts) via GC-MS and correlate with solubility trends. Cross-reference findings with Hansen solubility parameters to rationalize polarity-driven solubility differences .

Basic: What safety protocols are essential when handling this trisiloxane in laboratory settings?

Answer:

Use PPE (nitrile gloves, lab coat, goggles) to avoid dermal/ocular contact. Work in a fume hood to prevent inhalation of volatilized siloxanes. Store in airtight containers under inert gas (argon) at 2–8°C to inhibit hydrolysis . For spills, neutralize with inert adsorbents (vermiculite) and avoid aqueous cleanup to prevent gel formation. Train personnel on first-aid measures : flush eyes/skin with water for 15 minutes and seek medical evaluation if exposed .

Advanced: How can researchers design experiments to investigate the compound’s application in hydrophobic coatings, and what metrics should be prioritized?

Answer:

Formulate coatings by blending the trisiloxane with polymers (e.g., PDMS) at 1–10 wt%. Assess hydrophobicity via contact angle goniometry (θ >100° for "hydrophobic" classification). Test durability using abrasion resistance (ASTM D4060) and accelerated weathering (QUV cycles). For mechanistic insights, perform XPS to analyze surface Si-O-Si network integrity post-stress. Compare results with control samples lacking phenyl groups to isolate substituent effects .

Advanced: What interdisciplinary approaches (e.g., materials science/chemical engineering) can enhance understanding of its structure-property relationships?

Answer:

Integrate rheology (viscoelastic behavior) with molecular dynamics simulations to correlate substituent arrangement with bulk properties like viscosity. Collaborate with process engineers to model membrane separation efficiency (e.g., pervaporation) using trisiloxane-containing membranes, tracking flux/selectivity . Cross-disciplinary teams should align hypotheses with theoretical frameworks (e.g., free volume theory for diffusion) to contextualize findings .

Basic: What spectroscopic techniques are most effective for identifying structural defects or byproducts in synthesized batches?

Answer:

²⁹Si NMR is critical for detecting incomplete condensation (Q³/Q⁴ silicon sites) or cyclosiloxane byproducts. FTIR identifies Si-OH bonds (broad peak ~3200–3600 cm⁻¹) from hydrolysis. For trace analysis, use LC-MS in APCI mode to separate low-molecular-weight siloxane oligomers. Compare spectra against NIST reference data or published libraries to assign peaks conclusively.

Advanced: How can researchers leverage conflicting literature data on the compound’s catalytic activity in cross-coupling reactions?

Answer:

Replicate studies under controlled conditions (solvent purity, catalyst loading). Perform kinetic studies (e.g., initial rate method) to quantify turnover frequencies. Use in situ IR to monitor intermediate formation and identify rate-limiting steps. Publish negative results to clarify boundary conditions (e.g., substrate scope limitations). Apply statistical design of experiments (DoE) to isolate variables (temperature, solvent polarity) causing activity discrepancies .

Advanced: What theoretical frameworks best explain the compound’s role in modifying polymer matrices, and how can they guide experimental design?

Answer:

Apply Flory-Huggins theory to predict compatibility with host polymers based on solubility parameters. Use percolation theory to model trisiloxane aggregation thresholds in composites. For dynamic applications (e.g., self-healing), integrate supramolecular chemistry principles (hydrogen bonding, π-π stacking) into synthesis strategies. Validate frameworks via SAXS/WAXS to characterize nanoscale morphology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.